molecular formula C15H31NS2 B14306753 2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine CAS No. 112830-73-6

2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine

Cat. No.: B14306753
CAS No.: 112830-73-6
M. Wt: 289.5 g/mol
InChI Key: BQECYFIUACTFKN-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of two propylsulfanyl groups attached to the piperidine ring, along with four methyl groups at the 2, 2, 6, and 6 positions. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine can be achieved through several synthetic routes. One common method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired piperidine derivative . Another approach involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with propyl mercaptan in the presence of a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, which allow for efficient mass transfer and high yields . The reaction conditions are optimized to achieve high purity and productivity, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxone; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alkoxides; reactions are conducted in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Piperidine derivatives with different substituents.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine is unique due to the presence of propylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

112830-73-6

Molecular Formula

C15H31NS2

Molecular Weight

289.5 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4,4-bis(propylsulfanyl)piperidine

InChI

InChI=1S/C15H31NS2/c1-7-9-17-15(18-10-8-2)11-13(3,4)16-14(5,6)12-15/h16H,7-12H2,1-6H3

InChI Key

BQECYFIUACTFKN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC(NC(C1)(C)C)(C)C)SCCC

Origin of Product

United States

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